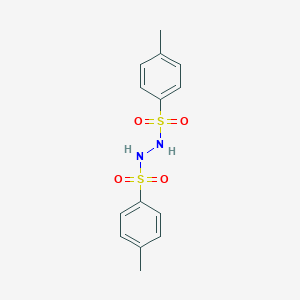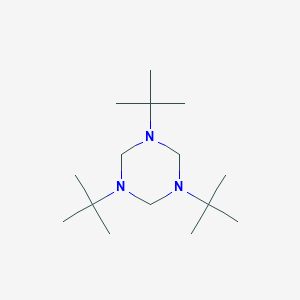
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine (TBT) is a cyclic triazine compound that has gained attention in the scientific community due to its potential applications in various fields. TBT is a nitrogen-containing heterocyclic compound that has been synthesized and studied for its unique properties.
Mécanisme D'action
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine's mechanism of action is not fully understood, but it is believed to act by inhibiting certain enzymes, including acetylcholinesterase and proteases. 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has also been shown to modulate the immune system by activating T cells and increasing the production of cytokines.
Effets Biochimiques Et Physiologiques
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of fungi and bacteria, modulate the immune system, and inhibit the activity of certain enzymes. 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine, including its potential use as a pesticide, antitumor agent, and immune modulator. Further research is also needed to fully understand 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine's mechanism of action and potential toxicity. Additionally, the development of new 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine derivatives with improved properties may lead to new applications in various fields.
Méthodes De Synthèse
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine can be synthesized through various methods, including the reaction of tert-butylamine with formaldehyde and hydrogen cyanide. Another method involves the reaction of tert-butylamine with formaldehyde and acetaldehyde. 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine can also be synthesized through the reaction of hexahydro-1,3,5-triazine with tert-butyl alcohol and acetic anhydride. The synthesis of 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine is a complex process and requires careful attention to detail to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide. In medicine, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been studied for its potential use as an antitumor agent, as well as its ability to modulate the immune system. In material science, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been studied for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
10560-39-1 |
|---|---|
Nom du produit |
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine |
Formule moléculaire |
C15H33N3 |
Poids moléculaire |
255.44 g/mol |
Nom IUPAC |
1,3,5-tritert-butyl-1,3,5-triazinane |
InChI |
InChI=1S/C15H33N3/c1-13(2,3)16-10-17(14(4,5)6)12-18(11-16)15(7,8)9/h10-12H2,1-9H3 |
Clé InChI |
XNJJKNFDJBAYSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CN(CN(C1)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)N1CN(CN(C1)C(C)(C)C)C(C)(C)C |
Autres numéros CAS |
10560-39-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)
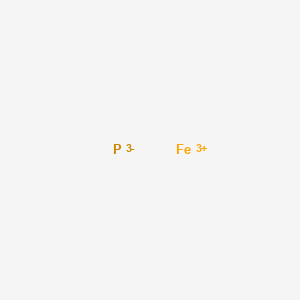
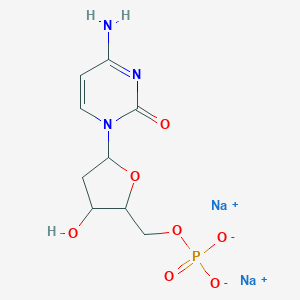
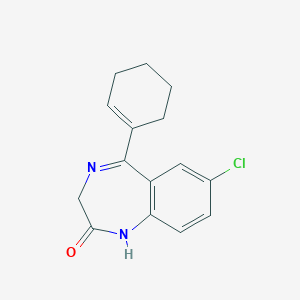
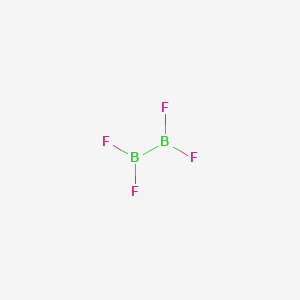
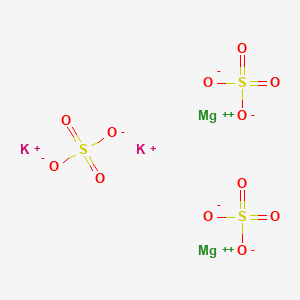
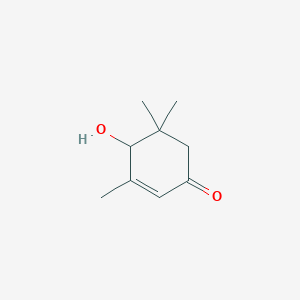
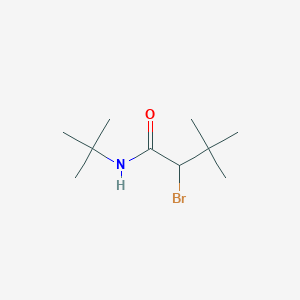
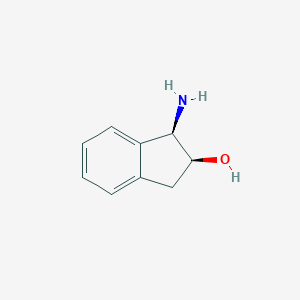
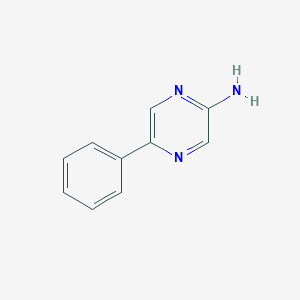
amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
